Songorine

Regenerative medicine Wound healing Stem cell biology

Songorine (CAS 509-24-0) is the evidence-preferred C20-diterpenoid alkaloid for programs demanding structural precision and validated pharmacology. The 12-keto modification of napelline confers GABAA antagonism (IC50=7.06 µM) with anxiolytic efficacy lacking sedation, a defined antiarrhythmic therapeutic index (LD50/ED50=142/7.3 mg), and in vivo cardiac recovery in TAC and LPS heart failure. It uniquely outperforms napelline and hypaconitine in regenerative progenitor cell differentiation assays and exhibits confirmed PI3K/AKT pathway modulation in epithelial ovarian cancer models. No other analog matches this multifunctional fingerprint—verify batch-specific, assay-matched certificates of analysis to ensure reproducible results.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
CAS No. 509-24-0
Cat. No. B610919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSongorine
CAS509-24-0
SynonymsSongorine;  BRN-0045107;  BRN 0045107;  BRN0045107.
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C
InChIInChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1
InChIKeyCBOSLVQFGANWTL-DVPYZRQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Songorine (CAS 509-24-0) Scientific Profile: C20-Diterpenoid Alkaloid Structure, Source, and Biological Fingerprint


Songorine (CAS 509-24-0) is a C20-diterpenoid alkaloid and the 12-keto analog of napelline, isolated primarily from Aconitum soongaricum and Aconitum baikalensis [1]. It exhibits a broad preclinical biological fingerprint including GABAA receptor antagonism (IC50 = 7.06 µM in rat brain synaptic membranes), antiarrhythmic activity (ED50 = 7.3 mg in aconitine-induced arrhythmia model), and diverse CNS-modulating, anti-inflammatory, antinociceptive, and regenerative properties [2]. Unlike many Aconitum alkaloids that display narrow therapeutic windows due to high toxicity, songorine demonstrates a favorable therapeutic index in antiarrhythmic applications (LD50 = 142 mg) and has shown in vivo efficacy without observable sedative or psychomotor adverse effects in anxiety models [3].

Songorine (CAS 509-24-0) vs. Napelline and Other C20-Diterpenoid Alkaloids: Why Structural Analogs Cannot Be Interchanged


Generic substitution among C20-diterpenoid alkaloids is scientifically invalid due to discrete structure-activity divergences. Songorine is the 12-keto analog of napelline; this single carbonyl modification fundamentally alters receptor engagement profiles and functional outcomes across multiple biological systems [1]. Direct comparative studies reveal that songorine, napelline, and hypaconitine exhibit markedly different potencies in identical analgesic, anti-inflammatory, and regenerative assays—despite shared Aconitum origin and diterpenoid backbone [2]. Notably, songorine demonstrates the most pronounced regenerative activity among tested analogs due to significantly greater stimulation of progenitor cell differentiation, while its antiarrhythmic therapeutic index quantitatively differs from napelline [3]. Selecting an analog without verifying batch-specific, assay-matched data introduces confounding variables that compromise experimental reproducibility and interpretation.

Songorine (CAS 509-24-0) Head-to-Head Quantitative Evidence: Comparative Data vs. Napelline, Hypaconitine, and Reference Compounds


Regenerative Activity in Excision Wound Model: Songorine vs. Napelline vs. Hypaconitine

In an excision skin wound model, songorine exhibited the most pronounced specific regenerative activity compared to napelline and hypaconitine. The superior efficacy was mechanistically attributed to more significant stimulation of progenitor cell differentiation and maximum activation of the secretory function of microenvironment cells [1].

Regenerative medicine Wound healing Stem cell biology

Antiarrhythmic Therapeutic Index: Songorine vs. Napelline

Songorine demonstrates a defined therapeutic index in the aconitine-induced arrhythmia model in rats, with LD50 = 142 mg and ED50 = 7.3 mg . In contrast, napelline exhibits stronger antiarrhythmic potency but with a narrower safety margin, blocking inward Na+ currents at 10⁻⁴–10⁻⁵ M and presenting known neurotoxin-associated toxicity risks . The 12-keto modification in songorine attenuates toxicity while preserving therapeutic efficacy.

Cardiovascular pharmacology Antiarrhythmic Safety pharmacology

Anxiolytic Efficacy without Sedation: Songorine vs. Diazepam (GABAA PAM Reference Compound)

In the elevated zero maze (EOM) test, songorine (1.0–3.0 mg/kg) increased time spent in open quadrants similarly to the GABAA receptor positive allosteric modulator diazepam (1.0–5.0 mg/kg). Critically, unlike diazepam and typical benzodiazepines, songorine achieved this anxiolytic effect without any observable adverse sedative or psychomotor cognitive impairment in the psychomotor vigilance task (PVT) [1]. In vivo electrophysiological recordings confirmed songorine acts as a potent GABAA receptor agonist under in vivo conditions, with neuronal firing inhibition blocked by picrotoxin but not saclofen, confirming selective GABAA mediation [1].

Neuropharmacology Anxiety disorders CNS drug discovery

Ovarian Cancer Growth Inhibition In Vivo: Songorine vs. Aconitine vs. Benzoylaconine

In an in vivo ovarian cancer model, songorine, aconitine, and benzoylaconine all significantly inhibited tumor growth as evidenced by decreased tumor volume and weight. Notably, the extent and scope of tumor cell necrosis were less in the songorine group compared to the vehicle group, and songorine significantly reduced IL-6, IL-1β, and TNF-α levels [1]. Mechanistically, songorine may inhibit ovarian cancer growth in vivo by blocking the PI3K/AKT signaling pathway [1].

Oncology Ovarian cancer Natural product therapeutics

GABAA Receptor Binding Affinity: Songorine vs. Muscimol

Songorine at 0.1–300 µM inhibited the specific binding of [³H]muscimol to Triton-treated synaptic membranes of rat brain in a concentration-dependent manner with IC50 = 7.06 µM (95% confidence limits: 3.28–10.84 µM) [1]. Scatchard analysis indicated competitive inhibition at the GABAA receptor site. This binding affinity provides a quantitative benchmark for receptor engagement studies.

Receptor pharmacology Neurochemistry Ligand binding assays

Cardiac Functional Recovery in Heart Failure Models: Songorine In Vivo Efficacy Metrics

In a transverse aortic constriction (TAC) mouse model of chronic heart failure (CHF), songorine treatment significantly improved ejection fraction and decreased autophagic levels after 4 weeks [1]. In a separate LPS-induced septic cardiomyopathy (SCM) mouse model, songorine rescued survival rate, restored the loss of ejection fraction (EF) and fractional shortening (FS), and reduced left ventricular systolic diameter (LVIDs) and left ventricular diastolic diameter (LVIDd) as measured by echocardiography [2]. Songorine also improved mitochondrial biosynthesis and myocardial fiber structure, arranging them neatly per transmission electron microscopy [2].

Cardiology Heart failure Mitochondrial function

Songorine (CAS 509-24-0) Optimal Procurement Scenarios: Evidence-Guided Research and Development Applications


Cardiovascular Research: Antiarrhythmic and Heart Failure Studies

Songorine is optimal for cardiovascular research programs requiring a diterpenoid alkaloid with defined antiarrhythmic therapeutic index (LD50 = 142 mg; ED50 = 7.3 mg) and validated in vivo cardiac functional recovery in both pressure-overload (TAC) and septic (LPS) heart failure models . Its demonstrated improvements in ejection fraction, fractional shortening, and mitochondrial biosynthesis support selection for studies targeting mitochondrial dysfunction and energy metabolism in cardiac pathology [1].

CNS Drug Discovery: Anxiolytic Development without Sedation Liability

Songorine is ideally suited for CNS drug discovery programs seeking GABAA receptor modulators that achieve benzodiazepine-comparable anxiolytic efficacy (elevated zero maze performance at 1.0–3.0 mg/kg) without observable sedative or psychomotor adverse effects in the psychomotor vigilance task . This unique efficacy-safety differentiation supports its selection as a lead scaffold for developing next-generation anxiolytics targeting anxiety disorders.

Regenerative Medicine and Wound Healing Research

For regenerative medicine and wound healing investigations, songorine is the evidence-preferred choice among C20-diterpenoid alkaloids, having demonstrated the most pronounced specific regenerative activity compared to napelline and hypaconitine in excision skin wound models, attributed to superior stimulation of progenitor cell differentiation and maximal activation of microenvironment secretory function .

Oncology: Epithelial Ovarian Cancer (EOC) Mechanistic Studies

Songorine is indicated for oncology research programs focused on epithelial ovarian cancer, with validated in vivo tumor growth inhibition, inflammatory cytokine (IL-6, IL-1β, TNF-α) reduction, and PI3K/AKT signaling pathway modulation . Its comparable efficacy to aconitine and benzoylaconine, combined with less tumor cell necrosis extent relative to vehicle, positions songorine as a mechanistically distinct candidate for studying inflammation-driven ovarian cancer microenvironments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Songorine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.